CB1 Receptor Inverse Agonist Potency: Dihydro-pyrano[2,3-b]pyridine Scaffold Delivers Low Nanomolar IC50 Values
Derivatives built upon the dihydro-pyrano[2,3-b]pyridine scaffold demonstrate potent CB1 receptor inverse agonist activity with IC50 values in the low nanomolar range. Specifically, compound 119 (a dihydro-pyrano[2,3-b]pyridine derivative) exhibits an IC50 of 1.0 nM against CB1R with a CB2/CB1 selectivity ratio exceeding 1000-fold [1]. Compounds 120a, 120b, 120c, and 121 from the same scaffold series display IC50 values of 1.7 nM, 4.8 nM, 3.0 nM, and 3.7 nM, respectively, and demonstrate oral activity in rodent food intake models [1]. In contrast, the tetrahydro-1,8-naphthyridine scaffold (a structurally related comparator) was explored in parallel but yielded distinct SAR profiles, underscoring that the pyrano-pyridine core is not interchangeable with alternative bicyclic systems [1].
| Evidence Dimension | CB1 receptor inverse agonist potency (IC50) |
|---|---|
| Target Compound Data | Scaffold derivatives: IC50 = 1.0 nM (compound 119); IC50 = 1.7–4.8 nM (compounds 120a–c, 121) |
| Comparator Or Baseline | Tetrahydro-1,8-naphthyridine scaffold (structurally distinct SAR profile; quantitative comparator IC50 values not reported in the same assay) |
| Quantified Difference | Scaffold enables low-nanomolar CB1R inverse agonism with >1000-fold selectivity over CB2 |
| Conditions | In vitro CB1R binding assay; rodent food intake model (in vivo oral activity) |
Why This Matters
For CB1R-targeted metabolic or CNS research programs, the dihydro-pyrano[2,3-b]pyridine scaffold provides a validated entry point to low-nanomolar, orally active inverse agonists with demonstrated target engagement.
- [1] Madsen-Duggan, C.B.; et al. Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: Synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3750-3754. DOI: 10.1016/j.bmcl.2010.04.071 View Source
